1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound "1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifaceted molecule that incorporates both furan and pyrrole moieties. Furan derivatives, such as furan-2-carbaldehydes, are recognized as biomass-derived chemicals and have been utilized as efficient green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones . Similarly, furan[3,2-b]pyrroles are considered important isosteres for the indole scaffold, where the benzene ring is replaced by a furan ring, indicating the significance of furan in medicinal chemistry .
Synthesis Analysis
The synthesis of furan and pyrrole derivatives can be achieved through various methods. For instance, furan[3,2-b]pyrroles have been synthesized from simple furaldehydes, allowing for divergent synthesis with multiple substitution possibilities on the scaffold . Additionally, gold-catalyzed divergent synthesis using homopropargylic aldehydes and imines has been developed to produce substituted furans and pyrroles . Moreover, a one-pot multicomponent condensation reaction using acidic ionic liquid catalysts has been reported for the synthesis of substituted furan-2(5H)-ones .
Molecular Structure Analysis
The molecular structure and conformational preferences of furan- and pyrrole-carbaldehydes have been studied using ab initio molecular orbital theory. These studies provide insights into conformational energies, rotational barriers, charge distributions, and π-overlap populations, which are crucial for understanding the favored conformations and reactivity of such molecules .
Chemical Reactions Analysis
Furan and pyrrole derivatives participate in a variety of chemical reactions. For example, furo[3,2-b]pyrrole type aldehydes have been used to prepare a series of phenylhydrazones and dimethylhydrazones, which upon further reaction can yield cyano-substituted compounds and other derivatives . Rhodium(III)-catalyzed alkenyl C-H bond functionalization has also been employed for the convergent synthesis of furans and pyrroles, demonstrating the versatility of these heterocycles in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyrrole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, as well as the heterocyclic nature of furan and pyrrole rings, affect their reactivity and stability. The synthesis methods and reactions mentioned provide a pathway to modify these properties, tailoring the molecules for specific applications [1-8].
Scientific Research Applications
Conversion of Biomass to Furan Derivatives
Furan derivatives are pivotal in transforming plant biomass into valuable chemicals. These compounds serve as alternatives to non-renewable hydrocarbon sources, showcasing the potential for sustainable development in the chemical industry. Notably, derivatives such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran have been identified as critical for producing polymers, fuels, and various functional materials, illustrating the versatility and ecological benefits of furan-based chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrolysis of Biomass and Cigarette Smoke Formation
In the study of pyrolysis, furan derivatives emerge as significant by-products, particularly in the decomposition of carbohydrates like glucose and cellulose. These compounds play a crucial role in understanding the chemical processes involved in biomass conversion and the formation of cigarette smoke, offering insights into environmental and health impacts (Sanders, Goldsmith, & Seeman, 2003).
Surface Chemistry and Catalysis
The interaction of furan derivatives with catalyst surfaces, such as palladium, highlights their importance in chemical synthesis and environmental remediation. Studies on the decomposition mechanisms of furan on Pd(111) surfaces contribute to our understanding of catalysis, essential for developing more efficient and sustainable chemical processes (Caldwell & Land, 1997).
Biofuel Development
Furan derivatives, particularly 2,5-dimethylfuran (DMF), have been recognized for their potential as biofuels. Research suggests that DMF could serve as a promising alternative to traditional fossil fuels, offering a renewable energy source with less environmental impact. The exploration of DMF and its properties in spark ignition engines underlines the relevance of furan derivatives in addressing global energy and environmental challenges (Hoang, Nižetić, & Ölçer, 2021).
Medicinal Chemistry
In the realm of medicinal chemistry, furan and its derivatives have been incorporated into bioactive molecules, demonstrating their significance in drug design and therapeutic applications. The structural characteristics of furan derivatives contribute to their biological activities, offering potential pathways for developing new drugs and understanding biological mechanisms (Ostrowski, 2022).
Safety And Hazards
Future Directions
Furan derivatives have a wide range of applications and continue to be an active area of research. They are particularly important in the field of medicinal chemistry, where they are used in the synthesis of various pharmaceuticals . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action for these compounds.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHKQKRUPOGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368568 |
Source
|
Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
5049-49-0 |
Source
|
Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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